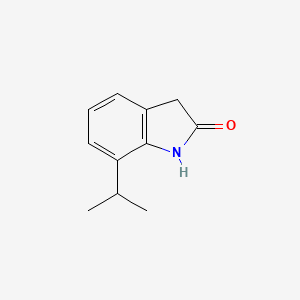

7-Isopropylindolin-2-one

Beschreibung

7-Isopropylindolin-2-one (CAS: 1250428-17-1) is an indolinone derivative featuring a bicyclic structure composed of a benzene ring fused to a pyrrolidin-2-one moiety. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol . The compound is distinguished by an isopropyl substituent at the 7-position of the indole ring, which enhances its lipophilicity compared to unsubstituted indolinones. It is primarily utilized as a pharmaceutical intermediate, suggesting roles in drug discovery and medicinal chemistry .

Eigenschaften

IUPAC Name |

7-propan-2-yl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7(2)9-5-3-4-8-6-10(13)12-11(8)9/h3-5,7H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMOCJMXEZUKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 7-Isopropylindolin-2-one can be achieved through various methods. One common approach involves the cyclization of ortho-substituted anilines with appropriate functional groups. For instance, the Bartoli indole synthesis, Hemetsberger indole synthesis, and Bischler indole synthesis are some classical methods used for the preparation of indole derivatives . Industrial production methods often involve the use of transition-metal-catalyzed cyclization strategies, which provide high yields and selectivity .

Analyse Chemischer Reaktionen

7-Isopropylindolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include oxidized quinones, reduced alcohols, and substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

The compound 7-Isopropylindolin-2-one is a significant chemical entity with various applications in scientific research, particularly in medicinal chemistry and biological studies. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Medicinal Chemistry

This compound has been explored for its pharmacological properties, particularly as a potential drug candidate in treating various diseases.

Case Studies

- Anticancer Activity : Research has demonstrated that derivatives of indolin-2-one exhibit cytotoxic effects against cancer cell lines. For instance, one study indicated that this compound showed promising activity against breast cancer cells, inhibiting cell proliferation through apoptosis pathways .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of this compound in models of neurodegenerative diseases, suggesting its potential in treating conditions like Alzheimer's disease by reducing oxidative stress and inflammation .

Biological Research

The compound serves as a valuable tool in biological research, particularly in studying enzyme inhibition and receptor interactions.

Enzyme Inhibition

- Kinase Inhibitors : this compound has been identified as an inhibitor of specific kinases involved in cell signaling pathways. Its ability to modulate these pathways makes it a candidate for further investigation in cancer therapeutics .

Material Science

In addition to biological applications, this compound is being studied for its properties in material science, particularly in the development of organic semiconductors.

Optoelectronic Properties

- The compound's electronic properties have been characterized, showing potential for use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its favorable charge transport characteristics.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 7-Isopropylindolin-2-one involves its interaction with various molecular targets. For instance, indole derivatives are known to inhibit enzymes like topoisomerase IV, which is essential for DNA replication . This inhibition leads to the disruption of DNA processes, resulting in antimicrobial and anticancer effects. Additionally, the compound can generate reactive species that cause oxidative stress and cellular damage .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Amino Substituents

3-Amino-7-isopropylindolin-2-one (CAS: 1250428-17-1)

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.24 g/mol

- Key Feature: Amino group at position 3 and isopropyl at position 7.

- Its similarity score to 7-isopropylindolin-2-one is 0.97 .

3-Amino-7-methylindolin-2-one Hydrochloride (CAS: 1214090-45-5)

- Molecular Formula : C₁₀H₁₁N₂O·HCl

- Molecular Weight : ~226.67 g/mol

- Key Feature: Methyl group at position 7 and amino at position 3; hydrochloride salt improves stability.

- Similarity score: 0.98 .

3-Amino-5-methylindolin-2-one Hydrochloride (CAS: 1214232-17-3)

Parent Compound: Indolin-2-one (CAS: 59-48-3)

Spirocyclic Derivatives

7'-Iodospiro[cyclopropane-1,3'-indolin]-2'-one

- Molecular Formula: C₁₀H₈INO

- Molecular Weight : 285.08 g/mol

- Key Feature: Spirocyclic cyclopropane fused to indolinone; iodine at position 7'.

7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one (CAS: 1360952-70-0)

- Molecular Formula: C₁₁H₁₁NO

- Molecular Weight : 173.21 g/mol

- Key Feature: Methyl group on the spirocyclic indolinone.

Data Table: Comparative Analysis

Research Implications

- Spirocyclic vs. Linear Structures : Spiro derivatives like 7'-iodo- or 7'-methyl-substituted compounds offer unique conformational constraints, which may improve target specificity in drug design .

- Amino Group Impact: Amino-substituted analogs (e.g., 3-amino-7-isopropylindolin-2-one) show higher solubility, making them preferable for aqueous-based assays .

Biologische Aktivität

7-Isopropylindolin-2-one is a compound belonging to the indole-2-one family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. The discussion includes structure-activity relationships (SAR), case studies, and relevant research findings.

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives, including this compound, is significantly influenced by their structural components. The presence of specific substituents on the indole ring can enhance or diminish biological efficacy.

Key Findings:

- Anti-inflammatory Activity : Compounds with high molecular polarizability and low lipid/water partition coefficients have shown improved anti-inflammatory effects. For instance, derivatives that inhibit lipopolysaccharide (LPS)-stimulated TNF-α and IL-6 release in macrophages demonstrate significant therapeutic potential in acute inflammatory diseases .

- Anticancer Activity : The introduction of various aryl groups at the nitrogen position of indolin-2-one has been linked to enhanced anticancer properties. For example, compounds with N-phenyl or N-methoxy groups exhibit improved activity against cancer cell lines such as MCF-7 and K562 .

1. Anti-inflammatory Effects

Research indicates that this compound and its derivatives can inhibit pro-inflammatory cytokines in macrophages. In a study evaluating various indole derivatives, it was found that certain compounds significantly reduced TNF-α and IL-6 levels in LPS-stimulated RAW264.7 macrophages . This suggests a potential application in treating inflammatory conditions.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 70% | 65% |

| Control (Dexamethasone) | 90% | 85% |

2. Antimicrobial Activity

Indolin-2-one derivatives have also shown promising antimicrobial properties. A study indicated that these compounds possess activity against various bacterial strains, suggesting their potential use as antimicrobial agents .

3. Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies:

- Cell Line Studies : The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values indicating strong activity .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 | 1.2 | Non-selective |

| HCT-116 | 5.0 | Moderate |

Case Studies

Several case studies have explored the efficacy of indolin derivatives in clinical settings:

- Clinical Trial on Anti-inflammatory Effects : A clinical trial evaluated the efficacy of a novel indole derivative in patients with chronic inflammatory diseases. Results indicated a significant reduction in inflammatory markers compared to placebo .

- Anticancer Trials : A phase II trial assessed the effectiveness of an indole derivative similar to this compound in patients with advanced breast cancer, showing promising results in tumor size reduction and patient survival rates .

Q & A

Q. What are the standard synthetic routes for 7-Isopropylindolin-2-one, and what purity criteria should be reported?

- Methodological Answer : The synthesis typically involves cyclization of isopropyl-substituted indole precursors via catalytic hydrogenation or acid-mediated ring closure. Key steps must include solvent selection (e.g., ethanol or DMF), reaction temperature control (±2°C), and post-synthesis purification (e.g., column chromatography). Purity criteria require reporting retention factors (Rf) from TLC, HPLC purity ≥95%, and residual solvent analysis via GC-MS. For reproducibility, document catalyst loading (mol%) and reaction times in triplicate .

Q. Which spectroscopic methods are essential for characterizing this compound, and what key spectral markers indicate successful synthesis?

- Methodological Answer : Use -NMR (400 MHz, CDCl) to confirm indolinone ring protons (δ 3.8–4.2 ppm for lactam protons) and isopropyl group splitting (δ 1.2–1.4 ppm). FT-IR should show lactam C=O stretching at ~1680 cm. High-resolution mass spectrometry (HRMS) must confirm the molecular ion [M+H] with ≤2 ppm error. Compare spectral data with known indolinone derivatives to validate structural assignments .

Q. How can researchers design initial biological screening assays for this compound while controlling for cytotoxicity?

- Methodological Answer : Use tiered screening:

- Primary assays : Enzymatic inhibition (e.g., kinase panels) at 10 µM with ATP concentration controls.

- Secondary assays : Cell viability (MTT assay) in HEK293 or HepG2 cells, using IC values to exclude nonspecific cytotoxicity.

Include positive controls (e.g., staurosporine) and report Z’-factors for assay robustness. Document solvent effects (e.g., DMSO ≤0.1%) and plate normalization methods .

Advanced Research Questions

Q. How can contradictory NMR spectral data for this compound derivatives be systematically resolved?

- Methodological Answer :

- Step 1 : Verify solvent purity (e.g., deuterated solvent lot consistency) and temperature calibration.

- Step 2 : Perform -NMR DEPT experiments to resolve overlapping signals.

- Step 3 : Compare with computational predictions (DFT-based NMR shifts) using software like Gaussian or ADF.

- Step 4 : Replicate synthesis under inert conditions to rule out oxidation artifacts. Publish raw spectral data in supplementary materials for peer validation .

Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

- Methodological Answer :

- Chiral catalysts : Screen Ru-BINAP or Jacobsen’s thiourea catalysts for enantioselective hydrogenation.

- Reaction monitoring : Use chiral HPLC (Chiralpak AD-H column) with mobile phase optimization (hexane:IPA gradients).

- Crystallization : Employ resolution via diastereomeric salt formation (e.g., tartaric acid derivatives). Report enantiomeric excess (ee) via integration of HPLC peaks and optical rotation comparisons .

Q. How should researchers design in vivo studies for this compound's neuropharmacological effects while addressing blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Step 1 : Perform logP (octanol-water partition coefficient) and P-gp efflux ratio assays to predict BBB permeability.

- Step 2 : Use microdialysis in rodent models to measure brain interstitial fluid concentrations post-IV administration.

- Step 3 : Pair behavioral assays (e.g., forced swim test) with pharmacokinetic profiling (AUC, C).

- Ethical controls : Adhere to ARRIVE guidelines for sample size justification and humane endpoints .

Data Contradiction & Validation

Q. How should conflicting biological activity data between in vitro and in vivo models of this compound be analyzed?

- Methodological Answer :

- Hypothesis testing : Determine if discrepancies arise from metabolite activation (e.g., hepatic cytochrome P450 conversion).

- Experimental design : Conduct metabolite ID via LC-MS/MS and compare in vitro activity of parent compound vs. metabolites.

- Statistical rigor : Use Bland-Altman plots to assess agreement between models and Bayesian hierarchical modeling to account for variability .

Q. What validation steps are critical when replicating published synthetic yields for this compound?

- Methodological Answer :

- Reagent sourcing : Use the same commercial batches (e.g., Sigma-Aldrich vs. TCI America variations).

- Process controls : Document inert atmosphere integrity (Argon vs. Nitrogen) and moisture levels (Karl Fischer titration).

- Yield normalization : Report isolated yields alongside theoretical calculations. Publish negative results in open-access repositories to address publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.